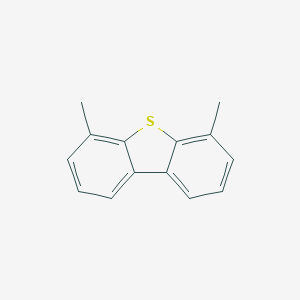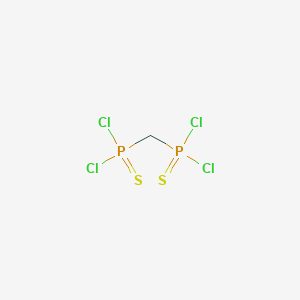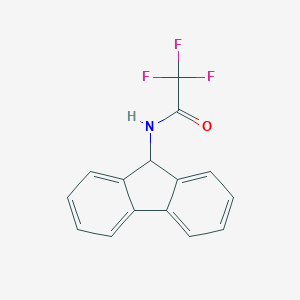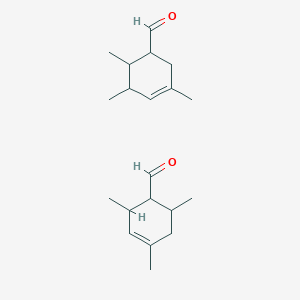
4,6-二甲基二苯并噻吩
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Dimethyldibenzothiophene is an organosulfur compound with the chemical formula (C₆H₃CH₃)₂S. It is one of several dimethyl derivatives of benzothiophene. This compound is of particular interest as an organosulfur contaminant in petroleum that is resistant to desulfurization processes. The presence of two methyl groups at the 4 and 6 positions shields the sulfur center, making it difficult to remove sulfur through conventional methods .
科学研究应用
4,6-Dimethyldibenzothiophene has several scientific research applications, including:
Petroleum Desulfurization Studies: The compound is used as a model sulfur compound to study desulfurization processes and develop more efficient methods for removing sulfur from fuels.
Catalysis Research: It is used to investigate the effectiveness of various catalysts in hydrodesulfurization reactions.
Environmental Studies: The compound is studied to understand its impact as a pollutant and develop methods for its removal from the environment.
作用机制
Target of Action
4,6-Dimethyldibenzothiophene (4,6-DMDBT) is an organosulfur compound . It is of particular interest as an organosulfur contaminant in petroleum that is recalcitrant . The primary targets of 4,6-DMDBT are the sulfur centers in the compound, which are shielded by the two methyl groups .
Mode of Action
The compound interacts with its targets primarily through desulfurization processes . The two methyl groups shield the sulfur center from desulfurization . The compound can be oxidized to the sulfoxide with hydrogen peroxide .
Biochemical Pathways
The primary biochemical pathway affected by 4,6-DMDBT is the desulfurization process . The compound’s resistance to desulfurization makes it a significant challenge in the petroleum industry .
Pharmacokinetics
Its physical properties, such as its density (118 g/cm^3) and melting point (153–157 °C), may influence its behavior in an industrial setting .
Result of Action
The resistance of 4,6-DMDBT to desulfurization results in its persistence in petroleum products . This resistance is due to the shielding of the sulfur center by the two methyl groups .
生化分析
Biochemical Properties
The desulfurization of 4,6-Dimethyldibenzothiophene and its mixture by lyophilized cells of Pseudomonas delafieldii R-8 was studied in the presence of dodecane . The desulfurization rate for 4,6-Dimethyldibenzothiophene was found to be about 40% in comparison with that for dibenzothiophene .
Molecular Mechanism
It is known that both methyl groups shield the sulfur center from desulfurization
准备方法
Synthetic Routes and Reaction Conditions
4,6-Dimethyldibenzothiophene can be synthesized through various methods. One common approach involves the reaction of 3-methylcyclohex-2-enone with 2-methylbenzenethiol to form an intermediate, which is then cyclized to produce 4,6-dimethyldibenzothiophene . Another method involves the use of diphenyl sulfide derivatives .
Industrial Production Methods
In industrial settings, 4,6-dimethyldibenzothiophene is often produced as a byproduct during the refining of petroleum. The compound is typically isolated and purified using techniques such as distillation and crystallization .
化学反应分析
Types of Reactions
4,6-Dimethyldibenzothiophene undergoes various chemical reactions, including:
Hydrodesulfurization: This process involves the removal of sulfur from the compound using hydrogen gas in the presence of a catalyst, such as cobalt-molybdenum or nickel-molybdenum supported on alumina.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent under mild conditions.
Hydrodesulfurization: Catalysts such as cobalt-molybdenum or nickel-molybdenum supported on alumina are used in the presence of hydrogen gas at elevated temperatures and pressures.
Major Products Formed
Oxidation: The major products are sulfoxides and sulfones.
Hydrodesulfurization: The major products are sulfur-free hydrocarbons and hydrogen sulfide.
相似化合物的比较
Similar Compounds
Dibenzothiophene: A parent compound without methyl groups, which is more easily desulfurized compared to 4,6-dimethyldibenzothiophene.
4-Methyldibenzothiophene: A similar compound with a single methyl group, which also exhibits resistance to desulfurization but to a lesser extent than 4,6-dimethyldibenzothiophene.
Uniqueness
4,6-Dimethyldibenzothiophene is unique due to the presence of two methyl groups at the 4 and 6 positions, which provide steric hindrance and make the sulfur center less accessible for desulfurization. This makes it a particularly challenging compound to remove from petroleum, highlighting the need for advanced desulfurization techniques .
属性
CAS 编号 |
1207-12-1 |
|---|---|
分子式 |
C14H12S |
分子量 |
212.31 g/mol |
IUPAC 名称 |
1,8-dimethyldibenzothiophene |
InChI |
InChI=1S/C14H12S/c1-9-6-7-12-11(8-9)14-10(2)4-3-5-13(14)15-12/h3-8H,1-2H3 |
InChI 键 |
KMPJENUWHPZRGZ-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)C3=CC=CC(=C3S2)C |
规范 SMILES |
CC1=CC2=C(C=C1)SC3=CC=CC(=C32)C |
Key on ui other cas no. |
31317-42-7 1207-12-1 |
Pictograms |
Irritant |
同义词 |
4,6-dimethyldibenzothiophene 4,6-DMDBT |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Oxazolin-5-one, 4-[p-(dimethylamino)benzylidene]-2-phenyl-](/img/structure/B75654.png)











